3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid - 108446-80-6

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid

Catalog Number: EVT-417014
CAS Number: 108446-80-6
Molecular Formula: C18H15BrN2O2
Molecular Weight: 371.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential role in scientific research: Given the diverse biological activities exhibited by pyrazole derivatives [, , , ], it is plausible that this compound could be of interest in medicinal chemistry for developing new therapeutic agents. Additionally, its structural features might lend themselves to applications in materials science [].
Synthesis Analysis
  • Synthesis of the pyrazole core: The core pyrazole structure can be synthesized via various methods, such as the reaction of hydrazine hydrate with appropriately substituted chalcones [, , , , ].
  • Introduction of the propionic acid moiety: This could be achieved by reacting the synthesized pyrazole with acrylic acid followed by reduction [].
Molecular Structure Analysis

The molecular structure of 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid can be predicted based on its name and the structural analysis of similar pyrazoline compounds described in the provided papers [, ]:

Applications
  • Antimicrobial activity: Many pyrazole derivatives demonstrate potent antibacterial and antifungal activities [, ]. The target compound, with its distinct structural features, could be explored for developing novel antimicrobial agents.
  • Antinociceptive activity: Several pyrazole derivatives exhibit analgesic properties [, ]. Further investigation into the antinociceptive potential of 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid could lead to new pain management strategies.
  • Metal chelation: The nitrogen atoms in the pyrazole ring can potentially coordinate with metal ions, making this compound a potential candidate for developing metal chelating agents with diverse applications [].

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid

    Compound Description: This compound features a sulfamoylphenyl group at the 1-position of the pyrazole ring, a p-tolyl group at the 5-position, and a propanoic acid substituent at the 3-position. The paper focuses on its regiospecific synthesis and crystal structure analysis, which reveals a straightforward unsolvated Z' = 1 structure stabilized by hydrogen bonding. []

    Relevance: This compound shares the core pyrazole ring structure with 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid. Both compounds also possess a propionic acid substituent at the 3-position of the pyrazole ring. The difference lies in the substituents at the 1- and 5-positions. While 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid has a phenyl group at the 1-position and a 4-bromophenyl group at the 4-position, this related compound has a 4-sulfamoylphenyl group and a p-tolyl group at the respective positions. []

3-[5-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

    Compound Description: This compound features a 4-bromophenyl group at the 5-position of the pyrazole ring, a 4-sulfamoylphenyl group at the 1-position, and a propanoic acid substituent at the 3-position. Similar to the previous compound, this paper focuses on its regiospecific synthesis and crystal structure, which reveals an unusual mixed solvate with two unique molecules in the asymmetric unit and Br...Br interactions. []

    Relevance: This compound bears even closer structural resemblance to 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid due to the presence of the 4-bromophenyl group at the 5-position of the pyrazole ring. Both compounds also share the propionic acid substituent at the 3-position. The key difference lies in the substituent at the 1-position, where 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid has a phenyl group, and this compound has a 4-sulfamoylphenyl group. []

(E)-3-{5-[Benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazol-4-yl}-1-(4-bromophenyl)prop-2-en-1-one

    Compound Description: This compound is a chalcone derivative synthesized through a reaction sequence starting from a simple pyrazole precursor. [] The compound features a 4-bromophenyl group linked to an α,β-unsaturated carbonyl system, which is connected to a pyrazole ring containing a benzyl(methyl)amino substituent at the 5-position.

    Relevance: This chalcone structure can be considered structurally related to 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid as it represents a potential precursor to similar pyrazoline derivatives. The presence of the 4-bromophenyl group and its connection to a three-carbon unit that could potentially be transformed into a propionic acid group through further chemical modifications highlights this relationship. Both compounds also share a phenyl group at the 1-position of the pyrazole ring. []

4-(5-(4-Bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

    Compound Description: DQP-1105 is described as a novel noncompetitive NMDA receptor antagonist with high selectivity for GluN2C/D-containing receptors over other subtypes. [, ] Its structure consists of a central pyrazoline ring substituted with a 4-bromophenyl group at the 5-position and a complex dihydroquinoline moiety at the 3-position. Additionally, a butanoic acid chain is attached to the pyrazoline ring via a keto group.

    Relevance: DQP-1105 shares a key structural feature with 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid: the 4-bromophenyl group attached to the pyrazole ring, albeit at the 5-position in DQP-1105 and the 4-position in the target compound. Both compounds also feature a carboxylic acid chain linked to the pyrazole ring through a linker, with DQP-1105 having a butanoic acid chain linked via a keto group, while the target compound possesses a propionic acid chain directly attached to the pyrazole ring. [, ]

2-(5-Trichloromethyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)-5-methylthiazole (B50)

    Compound Description: B50 is a pyrazolyl-thiazole derivative investigated for its antinociceptive properties in mice. [, ] Its structure consists of a pyrazoline ring substituted with a trichloromethyl and a hydroxyl group at the 5-position and a phenyl group at the 3-position. This pyrazoline ring is linked to a thiazole ring through a nitrogen atom. The thiazole ring is further substituted with a 4-bromophenyl group and a methyl group.

    Relevance: The presence of the 4-bromophenyl substituent in both B50 and 3-(4-bromophenyl)-1-phenylpyrazole-4-propionic acid, although on different heterocyclic rings, makes it a structurally related compound. This structural similarity might be relevant for exploring potential shared or contrasting biological activities. [, ]

Properties

CAS Number

108446-80-6

Product Name

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid

IUPAC Name

3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]propanoic acid

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

InChI

InChI=1S/C18H15BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23)

InChI Key

XQKUUAKMGDILQK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.